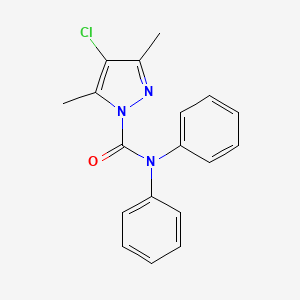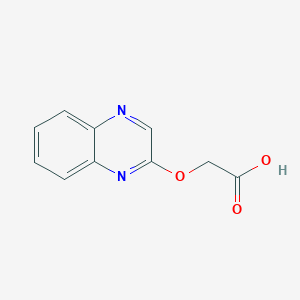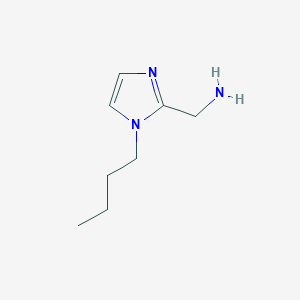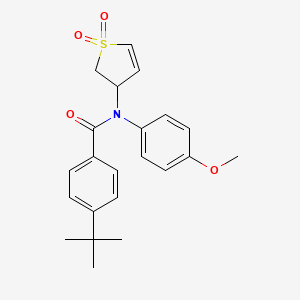
4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H25NO4S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties in Polymer Synthesis
- Synthesis and Electrochemical Properties : A study involving a benzimidazole unit similar to 4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide was conducted. This compound was used to synthesize donor–acceptor–donor (D–A–D) type monomers, which were then electrochemically polymerized. The electrochemical and optical properties of these polymers were explored using techniques like cyclic voltammetry and UV–vis-NIR spectroscopy (Ozelcaglayan et al., 2012).
Polymer Properties
- Synthesis and Properties of Polyamides : In another study, derivatives of 4-tert-butylcatechol, which is structurally related to the chemical , were synthesized. These derivatives were then used to create polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibited high thermal stability, solubility in polar solvents, and could form transparent, flexible films (Hsiao et al., 2000).
Antagonistic Activity
- FXR Antagonists : A related compound, 3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, was discovered as a moderate FXR antagonist in high throughput screening. Several derivatives were synthesized to improve potency and stability, indicating potential applications in drug discovery (Song et al., 2015).
Organogels
- Organogels from Perylenetetracarboxylic Diimides : Research involving compounds like N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide] substituted with tert-butyl groups demonstrated the ability to form fluorescent gels. The properties of these gels were explored through UV-vis absorption and emission spectra, indicating applications in material science (Wu et al., 2011).
Crystallography
- Bosentan Monohydrate Crystal Structure : A study on Bosentan Monohydrate, which contains a tert-butyl group like our compound of interest, revealed insights into its crystal packing and stability. This has implications for the understanding of molecular interactions in solid-state chemistry (Kaur et al., 2012).
Chiral Recognition
- Selective Recognition of Enantiomers : Amino-acid functionalized poly(3,4-ethylenedioxythiophene) derivatives were synthesized for recognizing 3,4-dihydroxyphenylalanine (DOPA) enantiomers. This study showcases the potential for using similar structures in chiral recognition and biochemical applications (Dong et al., 2016).
properties
IUPAC Name |
4-tert-butyl-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)17-7-5-16(6-8-17)21(24)23(19-13-14-28(25,26)15-19)18-9-11-20(27-4)12-10-18/h5-14,19H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAAPHMYJBWNMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

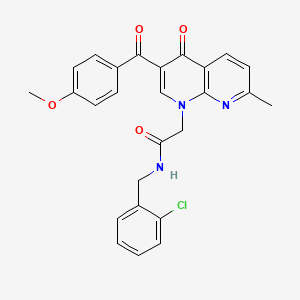
![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

